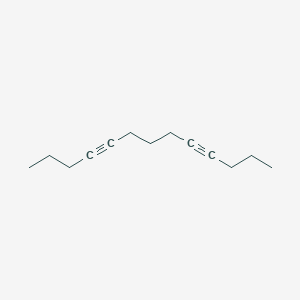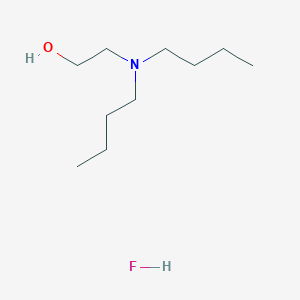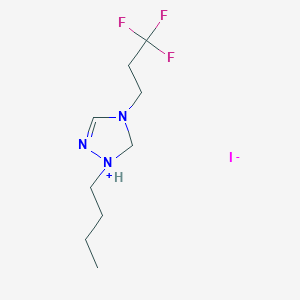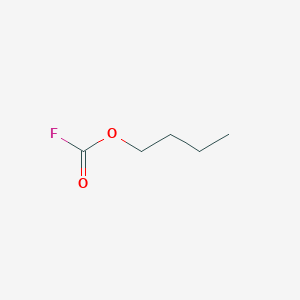
Trideca-4,9-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trideca-4,9-diyne is an organic compound characterized by the presence of two triple bonds located at the 4th and 9th positions of a 13-carbon chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trideca-4,9-diyne typically involves the use of Grignard reagents and subsequent coupling reactions. One common method includes the reaction of a suitable alkyne with a Grignard reagent, followed by oxidative coupling to form the desired diyne structure .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Trideca-4,9-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under appropriate conditions.
Major Products: The major products formed from these reactions include diketones, alkenes, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Trideca-4,9-diyne has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Trideca-4,9-diyne involves its ability to undergo cycloaromatization, leading to the formation of highly reactive diradicals. These diradicals can selectively cleave DNA strands, making the compound a potent agent in anticancer therapies. The molecular targets include DNA and various enzymes involved in DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Uniqueness: this compound stands out due to its specific positioning of triple bonds, which imparts unique reactivity and biological activity. Its ability to form diradicals upon cycloaromatization is a distinctive feature that sets it apart from other enediynes and polyynes .
Eigenschaften
CAS-Nummer |
483343-26-6 |
|---|---|
Molekularformel |
C13H20 |
Molekulargewicht |
176.30 g/mol |
IUPAC-Name |
trideca-4,9-diyne |
InChI |
InChI=1S/C13H20/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-6,11-13H2,1-2H3 |
InChI-Schlüssel |
ILLODGYYLMOZIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC#CCCCC#CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2S)-2-methylbutoxy]phenol](/img/structure/B14249518.png)

![3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B14249535.png)
![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)
![11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B14249537.png)
![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B14249568.png)
![4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate](/img/structure/B14249569.png)

![5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2,6,8,10-tetraene](/img/structure/B14249576.png)

![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)


![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)
